(2-Fluoro-5-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(2-Fluoro-5-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C13H17FN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 2-fluoro-5-methoxybenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methoxyphenyl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(2-Fluoro-5-methoxyphenyl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methoxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in the modulation of inflammatory and pain pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-2-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
- (2-Fluoro-5-methoxy-4-methylphenyl)(4-methylpiperazin-1-yl)methanone
Uniqueness
(2-Fluoro-5-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H17FN2O2 |
---|---|
Molecular Weight |
252.28 g/mol |
IUPAC Name |
(2-fluoro-5-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)13(17)11-9-10(18-2)3-4-12(11)14/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
PTBXRWXNHGIELB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)OC)F |
Origin of Product |
United States |
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